molecular formula C10H17N3 B13075619 1-Cycloheptyl-1H-pyrazol-3-amine

1-Cycloheptyl-1H-pyrazol-3-amine

Cat. No.: B13075619
M. Wt: 179.26 g/mol
InChI Key: AFBNJGPROHJTSX-UHFFFAOYSA-N
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Description

1-Cycloheptyl-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring substituted with a cycloheptyl group at the nitrogen atom and an amine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cycloheptyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of cycloheptyl hydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to promote cyclization and subsequent purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Cycloheptyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-Cycloheptyl-1H-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Uniqueness: 1-Cycloheptyl-1H-pyrazol-3-amine is unique due to its cycloheptyl substitution, which can influence its steric properties and reactivity. This makes it a valuable compound for designing selective inhibitors or modulators in medicinal chemistry .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

1-cycloheptylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c11-10-7-8-13(12-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H2,11,12)

InChI Key

AFBNJGPROHJTSX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2C=CC(=N2)N

Origin of Product

United States

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